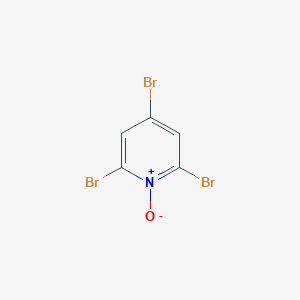

2,4,6-Tribromopyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3NO/c6-3-1-4(7)9(10)5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJWVDPFQQNDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Br)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598225 | |

| Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170875-37-3 | |

| Record name | Pyridine, 2,4,6-tribromo-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170875-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,4,6 Tribromopyridine 1 Oxide Reactivity and Transformations

C-H Functionalization Reactions Involving Pyridine (B92270) N-Oxides

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine N-oxides represents a highly atom-economical approach to constructing complex molecules. beilstein-journals.orgnih.gov Various transition metal-catalyzed and metal-free methods have been developed to achieve this, each proceeding through distinct mechanistic pathways.

Palladium-Catalyzed Direct Arylation Mechanisms

Palladium-catalyzed direct arylation is a powerful tool for forging carbon-carbon bonds between pyridine N-oxides and aryl halides. nih.govrsc.org This transformation typically affords 2-arylpyridine N-oxides with high regioselectivity. nih.govrsc.orgresearchgate.net The reaction is believed to proceed through a catalytic cycle involving the activation of the C-H bond at the C2-position of the pyridine N-oxide. beilstein-journals.orgrsc.org

A proposed mechanism involves the electrophilic palladation at the C2-position of the pyridine N-oxide to form a key palladium intermediate. rsc.org This intermediate then undergoes transmetalation with an aryl source, followed by reductive elimination to yield the 2-arylpyridine N-oxide product and regenerate the active palladium(0) catalyst. beilstein-journals.orgrsc.org An oxidant, such as silver(I) oxide, is often required to reoxidize palladium(0) to the active palladium(II) state. rsc.org

Role of Cooperative Catalysis

Mechanistic studies have revealed that the direct arylation of pyridine N-oxide can involve a cooperative catalytic system where two distinct palladium centers work in concert. nih.govberkeley.edu Evidence suggests that a phosphine-ligated arylpalladium acetate (B1210297) complex, initially thought to be the primary catalytic species, may not directly react with the pyridine N-oxide. nih.govberkeley.edu Instead, a cyclometalated palladium complex, formed from the decomposition of the initial complex, is proposed to be the species that cleaves the C-H bond of the pyridine N-oxide. nih.govberkeley.edu

Concerted Metalation-Deprotonation (CMD) Pathways

The Concerted Metalation-Deprotonation (CMD) pathway is another key mechanistic model proposed for the C-H activation step in palladium-catalyzed direct arylations of pyridine N-oxides. nih.govnih.gov In this pathway, the C-H bond cleavage is facilitated by a base, often a carboxylate, in a concerted fashion with the metalation of the carbon by the palladium center. nih.govacs.org

Computational studies support an inner-sphere CMD pathway, where the acetate ligand, derived from the palladium(II) acetate precatalyst, plays a crucial role as the base. nih.govacs.org Experimental evidence, such as the requirement of a carboxylate base for the reaction to proceed, further corroborates the importance of the CMD mechanism. nih.govacs.org The rate of the reaction is also influenced by the electronic properties of the pyridine N-oxide, with more electron-deficient species reacting faster, which is consistent with a CMD transition state. nih.govacs.org

Rhodium(III)-Catalyzed Oxidative Annulation Mechanisms

Rhodium(III) catalysis offers a distinct approach to the functionalization of pyridine N-oxides, enabling oxidative annulation reactions with alkynes to construct more complex fused heterocyclic systems. thieme-connect.denih.govbohrium.com These reactions are proposed to proceed through a mechanism involving C-H activation, carbene insertion, and cyclization. thieme-connect.de

Photochemical Rearrangements and C-H Activation Pathways

Pyridine N-oxides can undergo photochemical rearrangements upon irradiation with UV light. acs.orgacs.orgrsc.org A plausible mechanism involves the initial formation of an oxaziridine (B8769555) intermediate, which can then undergo further transformations. acs.orgrsc.org This can lead to the formation of dearomatized, highly strained epoxide intermediates. acs.org

These photochemical pathways can be harnessed for C-H functionalization. For instance, a general and operationally simple approach to access diverse C3-hydroxylated pyridines involves the photorearrangement of pyridine N-oxides. acs.org This process is believed to proceed through the translocation of the oxygen atom to the C3 position. acs.org

Furthermore, pyridine N-oxides have been utilized as hydrogen atom transfer (HAT) reagents in photochemical, Minisci-type alkylations of electron-deficient heteroarenes. researchgate.net In some cases, the formation of an electron donor-acceptor (EDA) complex between the heterocyclic substrate and the N-oxide can preclude the need for a photocatalyst. researchgate.net The generation of oxygen-centered radicals from pyridine N-oxides under photoredox catalysis is another strategy for aliphatic C-H functionalization. nih.govacs.org

Metal-Free Nucleophilic Addition Mechanisms

Pyridine N-oxides are susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the N-oxide group. abertay.ac.uk This reactivity can be exploited in metal-free C-H functionalization reactions.

One approach involves the activation of the pyridine N-oxide with an electrophilic reagent, such as the phosphonium (B103445) salt PyBroP, to facilitate the addition of a variety of nucleophiles. researchgate.net Another metal-free method utilizes organosilanes as coupling partners in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org A plausible mechanism for this transformation involves the formation of a pentacoordinated silicon intermediate, which then coordinates to the N-oxide. acs.org The increased nucleophilicity of the organic group on silicon facilitates its addition to the C2 position of the pyridine N-oxide, followed by rearomatization to afford the functionalized product. acs.org These methods provide mild alternatives to traditional transition-metal-catalyzed cross-coupling reactions. researchgate.net

Oxidative Properties and Reaction Pathways of the N-Oxide Moiety

The N-oxide functional group in pyridine derivatives fundamentally alters the electronic properties of the aromatic ring, enhancing its reactivity toward both electrophiles and nucleophiles. researchgate.netscripps.edu In 2,4,6-tribromopyridine (B1317647) 1-oxide, the N-oxide moiety acts as a potent oxidizing agent, a property amplified by the strong electron-withdrawing nature of the three bromine atoms. This characteristic makes it a valuable reagent in various organic transformations.

Pyridine N-oxides, in general, serve as efficient oxygen transfer reagents. organic-chemistry.org They have been successfully employed in reactions such as the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyl compounds. organic-chemistry.org While specific studies on 2,4,6-tribromopyridine 1-oxide in this exact role are not extensively detailed in the provided results, the established reactivity of analogous compounds, like 2,6-dichloropyridine (B45657) N-oxide, suggests similar capabilities. organic-chemistry.org The general mechanism involves the N-oxide transferring its oxygen atom to a metal catalyst or directly to a substrate, followed by its deoxygenation to the corresponding pyridine. researchgate.netscripps.edu

The reaction pathways for the N-oxide group are diverse. Besides acting as an oxygen source, the N-oxide can undergo photochemical rearrangements. wur.nl Upon UV irradiation, pyrimidine (B1678525) N-oxides have been shown to rearrange into imidazole (B134444) derivatives, potentially via highly unstable oxaziridine intermediates. wur.nl While the excited state of some N-oxides leads to isomerizations (from the singlet state) or deoxygenation (from the triplet state), the specific photochemical behavior of this compound remains a specialized area of investigation. wur.nl

The inherent properties of the pyridine N-oxide versus the parent pyridine are summarized below:

| Property | Pyridine | Pyridine N-Oxide |

| Dipole Moment | ~2.03 D | ~4.37 D |

| Basicity (pKa) | 5.2 | 0.79 |

| Reactivity | Low reactivity to nucleophiles/electrophiles | Activated at 2- and 4-positions |

This table illustrates the significant electronic changes upon N-oxidation, leading to increased polarity and reduced basicity, which in turn enhances the ring's electrophilicity and the oxygen's nucleophilicity. researchgate.netscripps.edu

Halogen-Directed Reactivity and Substituent Effects on Reaction Selectivity

The three bromine atoms on the pyridine ring exert profound control over the molecule's reactivity, primarily through their strong inductive electron-withdrawing effect and their role as potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The presence of the N-oxide group significantly activates the halogen-substituted positions (2, 4, and 6) towards nucleophilic attack. researchgate.netarchive.org

In 2-halopyridine 1-oxides, for instance, the halogen at the 2-position is much more readily displaced by nucleophiles compared to its counterpart in the corresponding 2-halopyridine, often requiring milder reaction conditions. archive.org This enhanced reactivity is attributed to the ability of the N-oxide to stabilize the intermediate formed during the nucleophilic attack.

The regioselectivity of these substitutions is a key point of investigation. In polyhalopyridines, nucleophilic substitution typically occurs preferentially at the 4-position. researchgate.net However, the presence of other substituents or specific reaction conditions can reroute this selectivity. For example, introducing a bulky trialkylsilyl group at a neighboring position can sterically hinder attack and direct the substitution to the 2- or 6-position instead. researchgate.net While not specific to the tribromo derivative, this principle highlights how substituent effects can be strategically used to control reaction outcomes in halopyridines. researchgate.net

The electronic effects of substituents are paramount. The bromine atoms, being electron-withdrawing, increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This contrasts with electron-donating groups, which would decrease reactivity towards nucleophiles. nih.gov The cumulative effect of three bromine atoms and the N-oxide group makes this compound a highly activated system for SNAr reactions.

| Position | Reactivity toward Nucleophiles | Directing Influence |

| C-2/C-6 | Highly activated by adjacent N-oxide and bromine. | Prone to displacement by various nucleophiles. archive.org |

| C-4 | Highly activated by N-oxide and bromine. | Often the preferred site for nucleophilic attack in halopyridines. researchgate.net |

This table summarizes the reactivity at the halogenated positions of this compound.

Intermolecular Interactions and Activation Mechanisms in Chemical Transformations

The N-oxide moiety is a powerful hydrogen bond acceptor, a feature that plays a crucial role in its intermolecular interactions and activation mechanisms. researchgate.netmdpi.com This ability allows this compound to form complexes with protic species, such as water or alcohols, or to participate in hydrogen-bond-driven supramolecular assemblies. mdpi.comnih.gov These interactions can significantly influence the molecule's solubility, crystal structure, and reactivity.

Theoretical studies, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), have been employed to explore these interactions in detail for various N-oxide derivatives. mdpi.comnih.gov These studies reveal that the stability of intermolecular complexes is often dominated by electrostatic and dispersion forces, with the induction term playing a role in the preference for water molecules to interact with the N-oxide's oxygen atom. mdpi.com

Activation of the this compound molecule in chemical transformations can occur through several mechanisms:

Protonation or Lewis Acid Coordination: The oxygen atom of the N-oxide can be protonated by a Brønsted acid or coordinate to a Lewis acid. This activation step dramatically increases the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack. scripps.edu

Hydrogen Bonding: As mentioned, hydrogen bonding can activate the molecule. In catalytic processes, a substrate might be brought into proximity and oriented correctly for reaction through hydrogen bonding with the N-oxide. mdpi.com

Metal Coordination: The N-oxide can act as a ligand, coordinating to metal centers. researchgate.net This interaction is fundamental to its role as an oxidant in many metal-catalyzed reactions, where it facilitates the catalytic cycle by reoxidizing the metal center. organic-chemistry.orgresearchgate.net

The study of these non-covalent interactions is key to understanding how this compound functions not just as a static reagent but as a dynamic participant in complex reaction environments.

| Interaction Type | Role in Activation | Key Feature |

| Hydrogen Bonding | Orients substrates, enhances electrophilicity of H-bond donor. | Strong proton acceptor ability of the N-oxide oxygen. mdpi.comnih.gov |

| Coordination to Acids | Greatly increases ring electrophilicity for SNAr. | Basicity of the N-oxide oxygen (though weaker than pyridine). scripps.edu |

| Metal Ligation | Essential for catalytic cycles, e.g., as an oxidant. | Ability to act as a ligand for various transition metals. researchgate.net |

This table outlines the primary intermolecular interactions and their roles in activating the this compound molecule for chemical reactions.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Tribromopyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For halogenated pyridine (B92270) N-oxides, both ¹H and ¹³C NMR, along with two-dimensional NMR methods, offer a wealth of information.

The introduction of bromine atoms and an N-oxide functional group significantly influences the chemical shifts of the remaining protons and carbons in the pyridine ring. In 2,4,6-tribromopyridine (B1317647) 1-oxide, the two remaining protons are in the 3- and 5-positions and are chemically equivalent, leading to a single signal in the ¹H NMR spectrum. The electron-withdrawing nature of the bromine atoms and the N-oxide group deshields these protons, causing their resonance to appear at a lower field compared to unsubstituted pyridine N-oxide.

In ¹³C NMR spectroscopy, the effect of halogen substitution is even more pronounced than in ¹H NMR. sibran.ru The carbon atoms directly bonded to bromine (C2, C4, C6) experience a "heavy atom effect," which can lead to significant shielding. sibran.ru Conversely, the carbons at the 3- and 5-positions are influenced by the inductive effects of the neighboring bromine atoms and the N-oxide group. The chemical shifts in halogenated pyridine N-oxides are sensitive to the nature and position of the halogen. sibran.ru For instance, in 2-halogen-4-nitropyridine N-oxides, the halogen's quality has a minimal impact on the H-3 chemical shifts. sibran.ru

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,6-Tribromopyridine 1-oxide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (H3, H5) | ~8.0-8.5 | s (singlet) |

| ¹³C (C2, C6) | ~140-145 | s |

| ¹³C (C4) | ~130-135 | s |

| ¹³C (C3, C5) | ~125-130 | s |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

While the ¹H NMR of this compound is simple due to symmetry, 2D NMR techniques are invaluable for confirming assignments and for the analysis of less symmetrical halogenated pyridine N-oxides.

COSY (Correlation Spectroscopy) would confirm the absence of proton-proton coupling in this compound. In derivatives with adjacent protons, COSY spectra reveal their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. For this compound, it would show a correlation between the signal for the H3/H5 protons and the C3/C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for assigning quaternary carbons, such as C2, C4, and C6 in this molecule, by observing correlations from the H3/H5 protons. HMBC, in conjunction with other techniques, can help in determining regioselectivity in the halogenation of pyridine N-oxides. nih.gov

These 2D NMR methods provide unambiguous assignment of proton and carbon chemical shifts, which is crucial for distinguishing between isomers of halogenated pyridines. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis.preprints.orgfu-berlin.deresearchgate.netresearchgate.net

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This unique pattern is a clear indicator of a tribrominated compound.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula C₅H₂Br₃NO.

Fragmentation analysis provides clues about the molecule's structure. Common fragmentation pathways for pyridine N-oxides involve the loss of the oxygen atom or the cleavage of the pyridine ring. For this compound, the fragmentation pattern would likely show sequential loss of bromine atoms and potentially the N-oxide oxygen.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Abundance |

|---|---|---|

| [M]⁺ (³⁷⁹Br) | 335 | Low |

| [M]⁺ (²⁷⁹Br, ¹⁸¹Br) | 337 | Medium |

| [M]⁺ (¹⁷⁹Br, ²⁸¹Br) | 339 | Medium |

| [M]⁺ (³⁸¹Br) | 341 | Low |

Note: The exact m/z values and relative abundances depend on the precise masses of the isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes.chemicalbook.compreprints.orgfu-berlin.deresearchgate.netresearchgate.net

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the key vibrational modes are associated with the N-O bond, the C-Br bonds, and the pyridine ring.

The N-O stretching vibration in pyridine N-oxides typically appears as a strong band in the region of 1200-1300 cm⁻¹. cdnsciencepub.com This band is sensitive to the electronic effects of substituents on the pyridine ring. The electron-withdrawing bromine atoms in this compound are expected to shift this band to a higher frequency compared to unsubstituted pyridine N-oxide.

Other important vibrations include the C-H stretching and bending modes, the C-N stretching vibrations, and the ring deformation modes. oup.com The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Aromatic stretching | 3000-3100 |

| C=C, C=N | Ring stretching | 1400-1600 |

| N-O | Stretching | 1250-1350 |

| C-H | Out-of-plane bending | 800-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis.chemicalbook.comfu-berlin.deresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Pyridine N-oxide itself exhibits characteristic absorption bands due to π→π* and n→π* transitions. researchgate.netaip.org

The introduction of bromine atoms, which have lone pairs of electrons, and the N-oxide group modifies the chromophore of the pyridine ring. The bromine atoms can act as auxochromes, causing a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε). The UV-Vis spectrum of this compound is expected to show a bathochromic (red) shift of the π→π* transition compared to pyridine N-oxide due to the extension of the conjugated system. In n-heptane, pyridine N-oxide shows an intense band at 280 nm (π→π) and a weaker band around 320 nm (n→π). cdnsciencepub.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions.rsc.org

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. A crystal structure of this compound would determine the bond lengths, bond angles, and torsional angles with high precision.

This technique would also elucidate the nature of intermolecular interactions, such as halogen bonding (Br···O or Br···N) and π-π stacking, which govern the crystal packing. rsc.org In related halogen-bonded complexes of pyridine N-oxides, the Cl–Cl···O angles are observed to be nearly linear, ranging from 172° to 177°. rsc.org The N-O bond length in pyridine N-oxides is typically around 1.28-1.29 Å. thieme-connect.detandfonline.com The presence of a strong electron-withdrawing group like a nitro group in the para position can decrease the N-O bond length. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

| 2-Halogen-4-nitropyridine N-oxides |

| Pyridine |

| 4-Nitropyridine N-oxide |

| 4-Methylpyridine N-oxide |

| 2-Bromopyridine N-oxides |

| 2,2'-bipyridine |

| 2,2'-bipyridyl 1-oxide |

| 4-Nitro-2,2'-bipyridyl 1-oxide |

| 4-Bromo-2,2'-bipyridyl 1-oxide |

| N-methylmorpholine N-oxide |

| Trimethylamine N-oxide |

| 2,4,6-Trimethylpyrimidine 1-oxide |

| 2,6-Dibromopyridine (B144722) 1-oxide |

| 2-Picoline N-oxide |

| 2-Pyridinemethanol |

| 2-Aminopyridine N-oxide |

| 3-Bromopyridine N-oxide |

| 2-Chloropyridine N-oxide |

| 2-Methylpyridine N-oxide |

| 4-Methylpyridine N-oxide |

| Nicotinic N-Oxide |

| Quinoline N-oxide |

Computational Chemistry and Theoretical Insights into 2,4,6 Tribromopyridine 1 Oxide

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and other ab initio methods are powerful tools for investigating the electronic structure and reactivity of molecules like 2,4,6-tribromopyridine (B1317647) 1-oxide. These computational approaches allow for the optimization of molecular geometry and the prediction of various electronic properties.

The presence of three bromine atoms, which are electron-withdrawing, significantly influences the electronic landscape of the pyridine (B92270) N-oxide ring. DFT calculations can quantify this effect, showing a reduction in the electron density of the ring. This is a key factor in determining the molecule's reactivity. For instance, the electron-withdrawing nature of the bromine substituents enhances the potential for halogen-bonding interactions.

Computational studies on related pyridine N-oxide derivatives often employ DFT with basis sets like B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO), which helps in predicting sites susceptible to electrophilic or nucleophilic attack. The N-oxide group itself leads to an increase in the electron deficiency of the ring, a phenomenon that can be quantified through computational methods and corroborated by experimental techniques such as NMR spectroscopy, where downfield shifts of protons are observed.

Molecular Orbital (MO) Analysis and Electron Density Distribution (e.g., NBO, QTAIM)

Molecular Orbital (MO) analysis, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the bonding and electron distribution within 2,4,6-tribromopyridine 1-oxide.

QTAIM analysis complements NBO by characterizing the topology of the electron density, allowing for the identification and classification of chemical bonds and non-covalent interactions. For instance, in studies of phosphine (B1218219) chalcogenides, QTAIM has been used to describe the nature of phosphorus-chalcogen bonds as either electrostatic or covalent. scielo.org.mx For this compound, QTAIM would be instrumental in characterizing the C-Br, C-N, C-C, and N-O bonds, as well as any intramolecular non-covalent interactions.

Prediction of N-O Bond Dissociation Enthalpies and Stability

The stability of the N-O bond is a crucial aspect of the chemistry of pyridine N-oxides. Computational methods can predict the Bond Dissociation Enthalpy (BDE) of this bond, offering insights into the compound's thermal stability and reactivity as an oxidant.

Table 1: Comparison of Calculated N-O Bond Dissociation Enthalpies (kcal/mol) for Pyridine N-Oxide using various computational methods.

| Method | Calculated BDE (kcal/mol) |

| CBS-QB3 | ~65.4 |

| CBS-APNO | ~63.2 |

| G4 | ~63.2 |

| M06-2X | ~62.6 |

| Experimental | 63.3 ± 0.5 |

Data sourced from a study on pyridine-N-oxide. wayne.edu

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions and for characterizing the high-energy transition states that govern reaction rates. e3s-conferences.orgwikipedia.org For this compound, such models can predict the pathways of its reactions, for example, as an oxidant in organic synthesis.

Transition state calculations can provide thermodynamic parameters that help to understand the feasibility and stereoselectivity of reactions. e3s-conferences.org While specific transition state modeling for reactions involving this compound is not extensively documented in the provided literature, the general principles of transition state theory are well-established and applicable. wikipedia.org The electron-deficient nature of the pyridine ring, enhanced by the bromine substituents and the N-oxide group, suggests that it would be susceptible to nucleophilic attack. Computational models could identify the most likely sites for such attacks and the energy barriers associated with them.

Basicity and Acidity Predictions in Gas Phase and Solution

The basicity and acidity of this compound can be predicted computationally in both the gas phase and in solution. These properties are critical for understanding its behavior in different chemical environments.

The basicity of pyridine derivatives is influenced by the electronic effects of their substituents. Electron-withdrawing groups, such as bromine, generally decrease the basicity of the pyridine nitrogen. The N-oxide group itself also affects the basicity. Computational methods like DFT, often combined with a solvent model, can provide quantitative predictions of pKa values. nih.gov Gas-phase basicity, which reflects the intrinsic properties of the molecule without solvent effects, can also be calculated. libretexts.org For a range of organic bases, self-consistent basicity scales have been developed in nonaqueous solvents like acetonitrile, providing a framework for understanding their relative strengths. kirj.ee

Table 2: General Trends in Basicity of Substituted Pyridines

| Substituent Type | Effect on Basicity |

| Electron-donating | Increases basicity |

| Electron-withdrawing | Decreases basicity |

Computational Studies of Halogen Bonding Interactions

The presence of three bromine atoms makes this compound a prime candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. unimi.it

Computational studies, particularly DFT, are instrumental in characterizing and quantifying these interactions. unimi.it The strength of a halogen bond is dependent on the nature of the halogen and the electron-withdrawing character of the group to which it is attached. In this compound, the electron-withdrawing pyridine N-oxide ring enhances the σ-hole on the bromine atoms, making them effective halogen bond donors. The N-oxide oxygen can also act as a halogen bond acceptor. nih.gov

Studies on related systems, such as N-halosaccharin pyridine N-oxide complexes, have shown that N-X···O-N halogen bonds can be very strong, with interaction energies that can be quantified by DFT calculations. nih.gov For this compound, computational models could predict the geometry and strength of halogen bonds it might form with various Lewis bases.

Synthetic Applications and Chemical Utility of 2,4,6 Tribromopyridine 1 Oxide

As a Versatile Building Block in Organic Synthesis

2,4,6-Tribromopyridine (B1317647) 1-oxide serves as a valuable building block for the synthesis of a wide array of more complex molecules. The three bromine atoms on the pyridine (B92270) ring are susceptible to replacement through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of new functional groups at specific positions. The N-oxide moiety not only activates the ring towards these substitutions but can also be removed later in a synthetic sequence to yield the corresponding pyridine derivative. tandfonline.com

The utility of halogenated pyridines as foundational units in constructing larger, conjugated systems is well-documented. semanticscholar.org For instance, di- and tri-substituted pyridines are crucial precursors for molecules used in coordination chemistry and materials science. semanticscholar.org The reactivity of the bromine atoms in 2,4,6-tribromopyridine 1-oxide can be selectively manipulated. For example, palladium-catalyzed reactions, such as Stille or Suzuki couplings, can be employed to form new carbon-carbon bonds at the 2, 4, or 6 positions. This selective functionalization is key to creating bespoke molecular architectures. The synthesis of complex pyridine-containing heterocycles often relies on such versatile, pre-functionalized starting materials. semanticscholar.orgabertay.ac.uk

Role as an Oxidant and Catalyst in Organic Transformations

The electronic properties of this compound make it an effective oxidant in certain organic transformations. The strong electron-withdrawing nature of the three bromine atoms enhances the oxidizing potential of the N-oxide group. This is in contrast to pyridine N-oxides with electron-donating groups, such as methyl groups, which are less reactive in oxidation reactions.

While specific catalytic applications of this compound itself are not extensively detailed, pyridine N-oxides, in general, are known to participate in or mediate various reactions. The oxygen atom of the N-oxide can act as a Lewis base, coordinating to metal centers or other electrophiles, thereby influencing the reactivity of a catalytic system. Furthermore, the synthesis of related compounds, like 2,4,6-trichloropyridine, involves an N-oxide intermediate and a chlorination step, highlighting the role of the N-oxide in facilitating transformations of the pyridine ring. google.com

Precursor for the Synthesis of Diverse Halogenated Pyridine Derivatives

One of the primary applications of this compound is as a stable precursor for other halogenated pyridines. The N-oxide group can be readily removed by treatment with reducing agents like phosphorus tribromide (PBr₃) to yield 2,4,6-tribromopyridine. tandfonline.com This deoxygenation step is often a crucial part of a multi-step synthesis.

Moreover, the N-oxide can direct further halogenation or other substitution reactions before its removal. For example, the bromination of 2,6-dibromopyridine (B144722) can lead to the formation of 2,4,6-tribromopyridine, often proceeding through an N-oxide intermediate under certain conditions. researchgate.net The synthesis of 2,4-dibromopyridine (B189624) has been achieved from the corresponding nitroazine N-oxide in a one-step tandem nucleophilic substitution and N-oxide reduction process. semanticscholar.org This demonstrates the general strategy of using the N-oxide functionality to facilitate the synthesis of highly substituted, and often difficult to access, halogenated pyridines.

The table below summarizes the synthesis of various halogenated pyridines where N-oxide precursors play a key role.

| Precursor | Reagents | Product | Reference |

| 2,6-Dibromo-4-nitropyridine-1-oxide | 1. Acetyl bromide, Acetic Acid; 2. PBr₃, Chloroform | 2,4,6-Tribromopyridine | tandfonline.com |

| 4,4'-Dinitro-2,2'-bipyridine N,N'-dioxide | Acetyl bromide, Acetic Acid | 4,4'-Dibromo-2,2'-bipyridine | semanticscholar.org |

| 2,6-Dichloropyridine (B45657) | H₂O₂, Trifluoroacetic acid, Catalyst | 2,6-Dichloropyridine 1-oxide | google.com |

| 2,6-Dichloropyridine-1-oxide | POCl₃ | 2,4,6-Trichloropyridine | chemicalbook.com |

Applications in the Preparation of Complex Heterocyclic Systems

The reactivity of the C-Br bonds in this compound makes it an ideal starting material for building more elaborate heterocyclic structures. Through sequential and selective substitution reactions, complex scaffolds with potential applications in pharmaceuticals and agrochemicals can be assembled. semanticscholar.orgrasayanjournal.co.in

For instance, the synthesis of thienopyridines, a class of sulfur-containing heterocycles, can be accomplished starting from ortho-halogenated pyridine derivatives. abertay.ac.uk The bromine atoms of this compound can be replaced by sulfur nucleophiles, followed by cyclization reactions to form the fused thiophene (B33073) ring. Similarly, the synthesis of nitrogen-rich systems, such as 2,4,6-triazidopyridine derivatives, has been reported from polychlorinated pyridines, showcasing a pathway that could be adapted from tribromo-precursors. researchgate.net The controlled, stepwise replacement of the bromine atoms allows for the construction of unsymmetrically substituted pyridines, which are valuable components in the design of functional molecules.

Potential in Materials Science and Functional Polymer Design

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into functional materials and polymers. semanticscholar.org Halogenated and nitrogen-containing aromatic compounds are often used as building blocks for high-performance materials due to their enhanced thermal stability and specific electronic properties. mdpi.com

The introduction of the this compound unit into a polymer backbone could be achieved through polymerization reactions that exploit the reactivity of the bromine atoms, such as palladium-catalyzed polycondensation reactions. The resulting polymers would possess a high density of heavy atoms (bromine), potentially leading to interesting optical or electronic properties, such as use in n-type organic thin-film transistors (OTFTs). nih.gov The N-oxide group itself is a strong electron-deficient unit, which can be used to tune the electronic characteristics of conjugated polymers. nih.gov Furthermore, the bromine atoms can serve as handles for post-polymerization modification, allowing for the covalent attachment of other functional moieties using techniques like click chemistry, thereby creating advanced biohybrid materials or polymer networks. sigmaaldrich.com

The table below outlines potential applications in materials science derived from functionalized pyridine building blocks.

| Building Block Type | Potential Application | Rationale | Reference |

| N-oxide-functionalized bipyridines | n-Type conjugated polymers for OTFTs | N-oxide is a strong electron-deficient unit, lowering LUMO energy levels. | nih.gov |

| Perfluoropyridine | Heat-shielding materials, fluoropolymers | High thermal stability and chemical resistance from C-F bonds. | mdpi.com |

| Azide/Alkyne functionalized pyridines | Polymer biohybrids, hydrogels | Efficient and specific coupling via click chemistry. | sigmaaldrich.com |

| Conjugated pyridine/bipyridine units | Coordination chemistry, supramolecular materials | Ability to act as chelating ligands for metal ions. | semanticscholar.org |

Academic Research on Environmental Implications of Brominated Pyridines

Occurrence and Distribution of Brominated Pyridines in Environmental Compartments

Brominated pyridines, a subgroup of halogenated organic compounds, have been detected in various environmental matrices, often associated with industrial and agricultural activities. tandfonline.comresearchgate.net While specific data on 2,4,6-Tribromopyridine (B1317647) 1-oxide is limited in broad environmental surveys, the presence of other brominated compounds, particularly brominated flame retardants (BFRs), is well-documented, suggesting potential pathways for related substances to enter the environment. nih.govresearchgate.netrsc.org

BFRs are not chemically bound to the materials they are added to, which allows them to be released into the environment as volatile compounds or through dust particles. rsc.orgusgs.gov Studies have found BFRs to be ubiquitous in sediment and biota, with increasing concentrations being a cause for concern. nih.govrsc.org For instance, indoor dust has been identified as a significant reservoir for these compounds. nih.gov A study in Barcelona detected various BFRs in dust from homes, schools, and other indoor environments, with concentrations of some compounds reaching up to 14,990 ng/g. nih.gov

The distribution of these compounds is often source-dependent. gdut.edu.cn For example, a study in Norway investigated the occurrence of emerging BFRs near suspected source zones like landfill sites and wastewater treatment plants (WWTPs). researchgate.net They were detected in seepage water, sewage sludge, and sediments, indicating that these facilities can be pathways for their release into the aquatic environment. researchgate.net Similarly, an Australian study found BFRs in landfill leachate and biosolids, with a national estimate of BFRs accumulated in biosolids reaching 167 kg/yr for one specific compound. nih.gov

While comprehensive data on pyridine (B92270) and its derivatives in all environmental compartments is not always available, they have been found in water samples near hazardous waste facilities and agricultural fields. researchgate.net The presence of related compounds like 2,4,6-Tribromophenol (TBP), which can be a degradation product of some BFRs, has been confirmed in various environmental matrices, including aquatic environments, house dust, and foodstuff. nih.gov

Bioaccumulation and Environmental Persistence Studies of Related Brominated Compounds

The potential for bioaccumulation and environmental persistence is a significant concern for brominated compounds. Many BFRs are known to be persistent, bioaccumulative, and toxic (PBT). nih.gov Their hydrophobic nature and resistance to degradation contribute to their accumulation in the food chain. researchgate.netgdut.edu.cn

High bioaccumulative properties have been observed for several novel BFRs due to their strong hydrophobicity and slow metabolic rates. gdut.edu.cn Sorption to sludge and sediments is a primary fate for these compounds in aquatic environments. gdut.edu.cn Research on a set of 36 alternative BFRs highlighted a significant lack of data on their persistence and bioaccumulation potential, making comprehensive risk assessments challenging. nih.gov However, the available data for properties like the octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential, show high variability. nih.gov

Screening of thousands of chemicals in commerce has identified numerous compounds with high persistence (long half-lives in sediment) and moderate to high bioaccumulation potential (Bioconcentration Factor - BCF > 1000). acs.org For many of these, their environmental fate remains largely unknown. acs.org

The persistence of brominated compounds allows for their long-range transport, leading to their detection in remote areas like the Arctic. researchgate.netgdut.edu.cn This indicates that these substances can have a global impact far from their original sources.

Degradation Pathways and Metabolite Formation of Halogenated Pyridines

The degradation of halogenated pyridines in the environment can occur through both biotic and abiotic processes. tandfonline.comresearchgate.net Microbial metabolism is a key factor in the breakdown of pyridine derivatives. tandfonline.comresearchgate.netnih.gov The rate of transformation is highly dependent on the type and position of substituents on the pyridine ring. nih.gov For instance, pyridine carboxylic acids and hydroxypyridines are generally degraded more readily than halogenated pyridines. nih.gov

Bacteria have been shown to degrade many simple pyridine derivatives through pathways that involve hydroxylated intermediates. tandfonline.comresearchgate.net A notable aspect of the biodegradation of some pyridines is the incorporation of oxygen from water in the initial hydroxylation step, a process that can potentially occur under anaerobic conditions. tandfonline.comresearchgate.netnih.gov Some studies suggest that certain substituted pyridines may be degraded through novel mechanisms that involve initial reductive steps, without the formation of the typical hydroxylated intermediates seen in the metabolism of other aromatic compounds. tandfonline.comresearchgate.net

Under aerobic conditions, the initial step in the microbial transformation of alkylpyridines can occur on either the aromatic ring or the alkyl substituent, leading to the formation of pyridine-N-oxides or hydroxypyridines. semanticscholar.org For halogenated nicotinic acids, transformation has also been investigated. semanticscholar.org

The degradation of BFRs can lead to the formation of other hazardous compounds. For example, 2,4,6-Tribromophenol can be a degradation product of certain BFRs. nih.gov The formation of degradation products from pesticides is a well-studied area, and similar principles apply to other halogenated organic compounds. whiterose.ac.uk

Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of brominated pyridines and related compounds in complex environmental matrices require sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common methods employed. researchgate.netwrc.org.za

For the analysis of BFRs, various GC-MS techniques are utilized, which are particularly suitable for less substituted compounds. researchgate.net However, for more complex mixtures and to achieve very low detection limits, advanced methods are necessary. A reliable method was developed for the simultaneous analysis of polybrominated diphenyl ethers (PBDEs), their methoxylated derivatives (MeO-PBDEs), and hydroxylated derivatives (OH-PBDEs) in diverse environmental samples like water, soil, sediment, and biota. researchgate.net This method used GC/MS for the neutral compounds and LC with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the phenolic analytes, avoiding the need for derivatization. researchgate.net

Sample preparation is a critical step in the analysis of these compounds from complex matrices. Techniques such as solid-phase extraction (SPE) are commonly used to pre-concentrate and clean up samples. wrc.org.zaresearchgate.net For the analysis of BFRs in polyester (B1180765) resins, a fully automated GC method with a flame ionization detector (FID) was developed, which included a derivatization step to improve the analysis. mdpi.com

Capillary electrophoresis (CE) has also been explored as an alternative analytical technique. wrc.org.za CE offers advantages such as reduced analysis time and solvent consumption, and high separation efficiency, with detection limits that can be lower than those of GC or HPLC for certain analytes. wrc.org.za

Research on Remediation and Separation Technologies for Halogenated Organic Pollutants

Given the persistence and potential toxicity of halogenated organic pollutants, research into effective remediation and separation technologies is crucial. Several physical, chemical, and biological treatment technologies are available. epa.gov

Physical and Chemical Treatment:

Steam Stripping: This technology is effective for separating volatile halogenated organic compounds from water. It is often used as a pretreatment method for concentrated wastes. epa.gov

Adsorption: Activated carbon adsorption is a common method for removing organic pollutants from water. epa.gov

Advanced Oxidation Processes (AOPs): AOPs, such as UV oxidation, are used to degrade organic compounds in water. researchgate.neteni.com

Dehalogenation: Chemical dehalogenation can be used to treat wastes containing halogenated organic compounds. epa.goveni.com Electrochemical reduction is an emerging strategy for the remediation of halogenated pollutants, involving the cleavage of carbon-halogen bonds. acs.org

Nanomaterials: Nanomaterials, such as nano zero-valent iron (nZVI), are being investigated for the decontamination of persistent organic pollutants (POPs). nZVI can act as a reducing agent in reductive dechlorination, breaking down chlorinated compounds. mdpi.com

Biological Treatment:

Biological treatment methods can be used for the final polishing of wastewater streams after initial physical or chemical treatment. epa.gov

The selection of an appropriate remediation technology depends on the specific characteristics of the waste stream and the target compounds. epa.gov For many halogenated organic wastes, a combination of different treatment technologies is often required to achieve the desired level of cleanup. epa.gov

Future Research Directions and Emerging Trends in Halogenated Pyridine N Oxide Chemistry

The field of heterocyclic chemistry is continually evolving, with halogenated pyridine (B92270) N-oxides, particularly multi-halogenated derivatives like 2,4,6-Tribromopyridine (B1317647) 1-oxide, emerging as a focal point for future research. The unique interplay of the N-oxide functionality and multiple halogen substituents imparts distinct electronic and steric properties, opening avenues for novel synthetic strategies, unexplored reactivity, and advanced applications. The following sections outline key future research directions and emerging trends centered on this promising class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Tribromopyridine 1-oxide?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , where 2,4,6-tribromopyridine reacts with boronic acids (e.g., pyrenylboronic acid) in the presence of a palladium catalyst under inert conditions . Alternatively, oxidative amination methods can be employed, where reaction time and extraction protocols (e.g., hot chloroform over 10 days) significantly influence yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of bromine substituents and oxide functionality.

- Infrared (IR) Spectroscopy to confirm the N-oxide group (stretching at ~1250–1350 cm⁻¹).

- X-ray crystallography for resolving steric effects of bromine atoms and molecular packing .

Q. What safety protocols are recommended for handling this compound?

Refer to Material Safety Data Sheets (MSDS) for pyridine N-oxide derivatives, which emphasize:

- Storage in anhydrous, cool conditions to prevent decomposition.

- Use of personal protective equipment (PPE) due to potential irritancy .

Advanced Research Questions

Q. How do bromine substituents influence the regioselectivity of this compound in cross-coupling reactions?

The steric bulk of bromine atoms at the 2,4,6-positions directs electrophilic substitution to the less hindered 3- or 5-positions. For example, in Suzuki couplings, the 3-position reacts preferentially with bulky boronic acids due to reduced steric hindrance . Electronic effects from the N-oxide group further polarize the ring, enhancing reactivity at electron-deficient sites .

Q. How can researchers optimize synthetic yields when encountering variability in reaction outcomes?

Key parameters include:

- Extended reaction times (e.g., 8 hours at controlled temperatures followed by gradual warming).

- Continuous extraction with hot chloroform to isolate products efficiently .

- Catalyst optimization : Tetrakis(triphenylphosphine)palladium(0) improves coupling efficiency in Suzuki reactions .

Q. What methodologies are used to evaluate the energetic properties of this compound derivatives?

- Detonation velocity testing and pressure-time profiles to assess explosive performance.

- Thermal stability analysis (e.g., DSC/TGA) to determine decomposition thresholds.

- Impact sensitivity tests to classify the compound as "insensitive" or high-energy .

Q. How can contradictory data on the compound’s explosive stability be resolved?

Contradictions often arise from differences in crystallinity or impurity profiles . Strategies include:

- Recrystallization to improve purity and consistency.

- Computational modeling (e.g., DFT) to predict sensitivity based on molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.